Cas no 871329-83-8 ((4-ethoxy-3-trifluoromethylphenyl)boronic acid)

(4-Ethoxy-3-trifluoromethylphenyl)boronic acid is a boronic acid derivative widely utilized in Suzuki-Miyaura cross-coupling reactions, a key methodology for forming carbon-carbon bonds in organic synthesis. The presence of both an ethoxy group and a trifluoromethyl substituent on the phenyl ring enhances its reactivity and selectivity in palladium-catalyzed transformations. This compound is particularly valuable in pharmaceutical and agrochemical research, where its structural motifs contribute to the development of bioactive molecules. Its stability under typical reaction conditions and compatibility with diverse functional groups make it a versatile intermediate. High purity grades ensure consistent performance in demanding synthetic applications. Proper storage under inert conditions is recommended to maintain stability.
(4-ethoxy-3-trifluoromethylphenyl)boronic acid structure
871329-83-8 structure
Product name:(4-ethoxy-3-trifluoromethylphenyl)boronic acid
CAS No:871329-83-8
MF:C9H10BF3O3
Molecular Weight:233.980113506317
MDL:MFCD07363789
CID:719306
PubChem ID:44558184

(4-ethoxy-3-trifluoromethylphenyl)boronic acid 化学的及び物理的性質

名前と識別子

    • 4-Ethoxy-3-(trifluoromethyl)phenylboronic acid
    • (4-Ethoxy-3-Trifluoromethylphenyl)Boronic Acid
    • 4-Ethoxy-3-(trifluoromethyl)benzeneboronic acid
    • [4-ethoxy-3-(trifluoromethyl)phenyl]boronic acid
    • 4-Ethoxy-3-trifluoromethylphenylboronic acid
    • Boronic acid,B-[4-ethoxy-3-(trifluoromethyl)phenyl]-
    • 3-Borono-6-ethoxybenzotrifluoride
    • 3-trifluoromethyl-4-ethoxyphenylboronic acid
    • 4-Ethoxy-3-(trifluoromethyl)benzeneboronic Acid (contains varying amounts of Anhydride)
    • (4-ethoxy-3-(trifluoromethyl)phenyl)boronic acid
    • SHCPXHBLEGXHIV-UHFFFAOYSA-N
    • SBB071261
    • PC1773
    • B-[4-Ethoxy-3-(trifluoromethyl)phenyl]boronic acid (ACI)
    • Boronic acid, [4-ethoxy-3-(trifluoromethyl)phenyl]- (9CI)
    • AB30773
    • 4-Ethoxy-3-(trifluoromethyl)benzeneboronic acid, AldrichCPR
    • 4-Ethoxy-3-(trifluoromethyl)phenylboronic Acid (contains varying amounts of Anhydride)
    • E1236
    • DTXSID00659395
    • DB-028859
    • A841995
    • 4-ETHOXY-3-(TRIFLUOROMETHYL)PHENYLBORONICACID
    • N12353
    • J-515261
    • MFCD07363789
    • CS-W014169
    • DS-13611
    • 4-ethoxy-3-trifluoromethyl-phenyl boronic acid
    • SCHEMBL3113375
    • 871329-83-8
    • AKOS015838839
    • J-515268
    • (4-ethoxy-3-trifluoromethylphenyl)boronic acid
    • MDL: MFCD07363789
    • インチ: 1S/C9H10BF3O3/c1-2-16-8-4-3-6(10(14)15)5-7(8)9(11,12)13/h3-5,14-15H,2H2,1H3
    • InChIKey: SHCPXHBLEGXHIV-UHFFFAOYSA-N
    • SMILES: FC(C1C(OCC)=CC=C(B(O)O)C=1)(F)F

計算された属性

  • Exact Mass: 234.067509g/mol
  • Surface Charge: 0
  • 水素結合ドナー数: 2
  • Hydrogen Bond Acceptor Count: 6
  • 回転可能化学結合数: 3
  • Exact Mass: 234.067509g/mol
  • 単一同位体質量: 234.067509g/mol
  • Topological Polar Surface Area: 49.7Ų
  • Heavy Atom Count: 16
  • 複雑さ: 223
  • 同位体原子数: 0
  • 原子立体中心数の決定: 0
  • 未定義の原子立体中心の数: 0
  • Defined Bond Stereocenter Count: 0
  • 不確定化学結合立体中心数: 0
  • Covalently-Bonded Unit Count: 1

じっけんとくせい

  • Color/Form: No data avaiable
  • 密度みつど: 1.3±0.1 g/cm3
  • ゆうかいてん: 200-205°C
  • Boiling Point: 333.9±52.0 °C at 760 mmHg
  • フラッシュポイント: 155.8±30.7 °C
  • Refractive Index: 1.466
  • PSA: 49.69000
  • LogP: 0.78390
  • じょうきあつ: 0.0±0.8 mmHg at 25°C

(4-ethoxy-3-trifluoromethylphenyl)boronic acid Security Information

(4-ethoxy-3-trifluoromethylphenyl)boronic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Chemenu
CM134235-1g
4-Ethoxy-3-(trifluoromethyl)phenylboronic acid
871329-83-8 95%+
1g
$61 2023-02-18
abcr
AB228848-250 mg
4-Ethoxy-3-(trifluoromethyl)benzeneboronic acid, 98%; .
871329-83-8 98%
250mg
€104.20 2023-04-27
YAN FENG KE JI ( BEI JING ) Co., Ltd.
H61084-1g
(4-ethoxy-3-trifluoromethylphenyl)boronic acid
871329-83-8 98%
1g
¥1980 2023-09-19
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R021693-250mg
(4-ethoxy-3-trifluoromethylphenyl)boronic acid
871329-83-8 98%
250mg
¥261 2024-05-21
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
E137400-1g
(4-ethoxy-3-trifluoromethylphenyl)boronic acid
871329-83-8 98%
1g
¥389.90 2023-09-03
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
E137400-250mg
(4-ethoxy-3-trifluoromethylphenyl)boronic acid
871329-83-8 98%
250mg
¥217.90 2023-09-03
Alichem
A019115164-5g
4-Ethoxy-3-(trifluoromethyl)phenylboronic acid
871329-83-8 98%
5g
$463.50 2023-08-31
Alichem
A019115164-10g
4-Ethoxy-3-(trifluoromethyl)phenylboronic acid
871329-83-8 98%
10g
$819.00 2023-08-31
Fluorochem
225435-10g
4-Ethoxy-3-(trifluoromethyl)phenylboronic acid
871329-83-8 95%
10g
£635.00 2022-02-28
TRC
E893028-1000mg
4-Ethoxy-3-trifluoromethylphenylboronic acid
871329-83-8
1g
$414.00 2023-05-18

(4-ethoxy-3-trifluoromethylphenyl)boronic acid 合成方法

(4-ethoxy-3-trifluoromethylphenyl)boronic acid 関連文献

(4-ethoxy-3-trifluoromethylphenyl)boronic acidに関する追加情報

Introduction to (4-ethoxy-3-trifluoromethylphenyl)boronic Acid (CAS No. 871329-83-8)

(4-ethoxy-3-trifluoromethylphenyl)boronic acid is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and materials science. This compound, identified by its CAS number 871329-83-8, is characterized by its unique structural features, which include an ethoxy group at the para position and a trifluoromethyl group at the meta position on a phenyl ring, coupled with a boronic acid functional group. These structural attributes make it a valuable intermediate in various synthetic applications, particularly in the development of advanced materials and bioactive molecules.

The boronic acid moiety in (4-ethoxy-3-trifluoromethylphenyl)boronic acid is particularly noteworthy due to its reactivity and utility in cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction is a cornerstone in modern synthetic organic chemistry, enabling the formation of carbon-carbon bonds between aryl or vinyl boronic acids and halogenated compounds. The presence of both the ethoxy and trifluoromethyl groups influences the electronic properties of the aromatic ring, making it an attractive scaffold for designing molecules with tailored physicochemical properties.

Recent research has highlighted the potential of (4-ethoxy-3-trifluoromethylphenyl)boronic acid in the development of novel pharmaceuticals. Its structural motifs are reminiscent of biologically active compounds, suggesting that derivatives of this molecule could exhibit interesting pharmacological properties. For instance, studies have explored its utility in generating libraries of substituted phenols for drug discovery initiatives. The trifluoromethyl group, in particular, is known to enhance metabolic stability and binding affinity, making it a desirable feature in medicinal chemistry.

In materials science, (4-ethoxy-3-trifluoromethylphenyl)boronic acid has been investigated for its potential applications in organic electronics. The compound's ability to form stable organometallic complexes with transition metals has opened up avenues for developing new types of conductive polymers and optoelectronic materials. These materials are crucial for applications such as organic light-emitting diodes (OLEDs), solar cells, and field-effect transistors (FETs). The electron-withdrawing nature of the trifluoromethyl group and the electron-donating effect of the ethoxy group contribute to its unique electronic behavior, making it a promising candidate for such advanced technologies.

The synthesis of (4-ethoxy-3-trifluoromethylphenyl)boronic acid presents an interesting challenge due to the need to introduce both functional groups onto the phenyl ring with high selectivity. Traditional synthetic routes often involve multi-step processes that require careful optimization to achieve high yields and purity. However, recent advancements in catalytic methods have made it possible to streamline these syntheses, reducing both cost and environmental impact. For example, palladium-catalyzed cross-coupling reactions have been employed to construct the desired aryl-boron bond efficiently.

One particularly innovative application of (4-ethoxy-3-trifluoromethylphenyl)boronic acid has been reported in the context of click chemistry. Click reactions are highly versatile and allow for rapid assembly of complex molecular structures under mild conditions. The boronic acid component can participate in click reactions with azides to form triazoles, which are versatile scaffolds for drug discovery and material design. This adaptability makes (4-ethoxy-3-trifluoromethylphenyl)boronic acid a valuable building block for constructing novel molecules with tailored properties.

The compound's stability under various reaction conditions has also been a subject of interest. Studies have demonstrated that (4-ethoxy-3-trifluoromethylphenyl)boronic acid can be stored for extended periods without significant degradation when handled under inert atmospheres. This stability is crucial for industrial applications where long-term storage and shelf life are important considerations. Furthermore, its compatibility with a wide range of solvents and reaction media enhances its utility in diverse synthetic protocols.

Economic considerations also play a significant role in the adoption of (4-ethoxy-3-trifluoromethylphenyl)boronic acid. The demand for high-purity boronic acids has increased with the growth of pharmaceutical and materials industries, driving efforts to develop cost-effective synthesis routes. Continuous-flow chemistry has emerged as a promising approach for producing these compounds on an industrial scale while maintaining high quality control standards.

The environmental impact of synthesizing and using (4-ethoxy-3-trifluoromethylphenyl)boronic acid is another important factor that has been addressed in recent research. Green chemistry principles have guided efforts to minimize waste and reduce hazardous byproducts throughout the synthetic process. For instance, solvent-free reactions have been explored as an alternative to traditional solution-phase methods, offering a more sustainable approach to production.

In conclusion, (4-ethoxy-3-trifluoromethylphenyl)boronic acid (CAS No. 871329-83-8) is a multifaceted compound with significant potential across multiple scientific disciplines. Its unique structural features make it an invaluable intermediate in pharmaceutical synthesis, materials science, and advanced chemical research. As our understanding of its properties continues to grow, so too will its applications in developing innovative solutions for contemporary challenges.

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